molecular formula C18H23N5O2S B2422511 5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-43-3

5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Katalognummer: B2422511
CAS-Nummer: 868220-43-3
Molekulargewicht: 373.48
InChI-Schlüssel: LMUYYWGUGBZRPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. This compound features a unique structure that includes a thiazole ring fused with a triazole ring, along with a piperazine and methoxyphenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

The synthesis of 5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the thiazole and triazole rings, which are then fused together.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure the desired product is obtained.

    Industrial Production: On an industrial scale, the synthesis may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Analyse Chemischer Reaktionen

5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and methoxyphenyl groups, using reagents like halogens or alkylating agents.

    Major Products: The major products of these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups attached to the thiazole and triazole rings.

Wissenschaftliche Forschungsanwendungen

5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate various signaling pathways, leading to changes in cellular functions and responses.

Vergleich Mit ähnlichen Verbindungen

When compared to other similar compounds, 5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol stands out due to its unique structure and properties:

    Similar Compounds: Compounds such as 5-((4-Methylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol and 5-((4-Propylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol share structural similarities but differ in their substituents.

    Uniqueness: The presence of the ethyl group on the piperazine ring and the methoxy group on the phenyl ring contribute to its distinct chemical and biological properties.

Biologische Aktivität

The compound 5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel heterocyclic derivative that has garnered attention for its diverse biological activities. This article delves into its synthesis, characterization, and biological evaluations, highlighting its potential therapeutic applications.

Synthesis and Characterization

The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The specific compound is synthesized through a series of reactions involving 4-ethylpiperazine and 3-methoxybenzaldehyde, followed by cyclization to form the thiazolo-triazole framework. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have shown that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant anticancer properties. In vitro evaluations against the NCI 60 cancer cell lines demonstrated that certain derivatives of this compound exhibit potent cytotoxicity at concentrations as low as 10 µM. Specifically, derivatives with modifications at the phenyl ring showed enhanced activity against various cancer types without notable toxicity to normal cells (HEK293) .

Table 1: Anticancer Activity of Thiazolo[3,2-b][1,2,4]triazole Derivatives

CompoundIC50 (µM)Cancer Type
2h10Breast
2i12Lung
2j15Colon

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it demonstrates considerable activity against both bacterial and fungal strains. The mechanism of action is believed to involve inhibition of key enzymes in bacterial fatty acid biosynthesis .

Table 2: Antimicrobial Activity Against Various Strains

StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans32

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolo[3,2-b][1,2,4]triazole derivatives. Modifications on the piperazine ring and the methoxyphenyl group have been shown to significantly influence biological activity. For instance:

  • Substituents on the piperazine ring : Varying alkyl groups can enhance solubility and bioavailability.
  • Phenyl modifications : Electron-donating or withdrawing groups can alter the binding affinity to biological targets.

Case Studies

  • Antitumor Efficacy : A study involving a series of thiazolo[3,2-b][1,2,4]triazole derivatives revealed that compounds with specific substitutions exhibited superior anticancer activity compared to standard chemotherapeutics .
  • Antimicrobial Screening : In a comprehensive screening against various pathogens including M. tuberculosis, certain derivatives showed promising results with low MIC values, indicating potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?

  • Methodological Answer : Synthesis requires sequential reactions, starting with coupling of 3-methoxyphenyl and 4-ethylpiperazine moieties, followed by cyclization to form the thiazolo-triazole core. Key parameters include:

  • Temperature control : Maintain 60–80°C during nucleophilic substitution steps to avoid side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for intermediates and ethanol for crystallization .
  • Catalysts : Triethylamine or NaH for deprotonation in coupling reactions .
  • Yield optimization : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the 3-methoxyphenyl (δ 6.8–7.4 ppm), ethylpiperazine (δ 2.4–3.1 ppm), and thiazolo-triazole (δ 8.2–8.5 ppm) groups. Use DEPT-135 to distinguish CH₂ and CH₃ signals .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .
  • IR spectroscopy : Identify O–H (3300–3500 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus and C. albicans) .
  • Anticancer : MTT assay on HeLa or MCF-7 cells, with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays for kinases or cytochrome P450 enzymes (e.g., 14α-demethylase) .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity in derivatives?

  • Methodological Answer :

  • Piperazine substitution : Replace ethyl with bulkier groups (e.g., benzyl) to modulate receptor binding .
  • Methoxy group tuning : Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to alter electronic effects .
  • Thiazolo-triazole core : Substitute sulfur with selenium to improve metabolic stability .
    • Case Study : Derivatives with 4-fluorophenyl substitutions showed 3.5× higher antifungal activity (vs. wild-type) due to enhanced hydrophobic interactions with lanosterol demethylase .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-response validation : Re-test conflicting results using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Target engagement studies : Use SPR or ITC to measure binding affinity (KD) for suspected targets (e.g., kinases) .
  • Metabolic stability assessment : Incubate compounds with liver microsomes to identify rapid degradation as a source of false negatives .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with 14α-demethylase (PDB: 3LD6) to identify key interactions (e.g., hydrogen bonds with heme iron) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR modeling : Train models on IC₅₀ data from analogs to prioritize derivatives with optimal logP (2.5–3.5) and PSA (<90 Ų) .

Q. What reaction mechanisms govern the compound’s stability under acidic conditions?

  • Methodological Answer :

  • Degradation pathways : The thiazolo-triazole core undergoes ring-opening via acid-catalyzed hydrolysis (pH <3), forming thioamide intermediates. Characterize degradation products via LC-MS .
  • Stabilization strategies : Co-formulate with cyclodextrins or adjust pH to 5–6 in buffer systems .

Q. How to design stability-indicating HPLC methods for quality control?

  • Methodological Answer :

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B), 40→80% B over 20 min.
  • Detection : UV at 254 nm. Validate specificity via forced degradation (heat, acid, base, oxidation) .

Eigenschaften

IUPAC Name

5-[(4-ethylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S/c1-3-21-7-9-22(10-8-21)15(13-5-4-6-14(11-13)25-2)16-17(24)23-18(26-16)19-12-20-23/h4-6,11-12,15,24H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUYYWGUGBZRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC=N4)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.